tert-Butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Description
Fundamental Structure of Naphthyridine Derivatives
Naphthyridines constitute a class of heterocyclic compounds characterized by a fused system of two pyridine rings, representing a subset of diazanaphthalenes with nitrogen atoms positioned in separate rings. These compounds are also referred to in chemical literature as "benzodiazines" or "diazanaphthalenes" due to their structural relationship with naphthalene, where two carbon-hydrogen groups are replaced by nitrogen atoms. The fundamental architecture consists of six positional isomers with different locations of nitrogen atoms, specifically in the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, or 2,7-positions. Each isomer exhibits distinct chemical properties and biological activities, with the 1,8-naphthyridine being the most extensively studied due to its prominence in pharmaceutical applications.
The electronic structure of naphthyridines contributes significantly to their chemical reactivity and biological activity. The presence of nitrogen atoms in the aromatic system creates electron-deficient regions that facilitate various chemical transformations and interactions with biological targets. The bicyclic nature provides structural rigidity while maintaining sufficient flexibility for molecular recognition processes. Research has demonstrated that the positioning of nitrogen atoms fundamentally alters the electronic distribution within the molecule, affecting both chemical reactivity and biological properties. The aromatic character of naphthyridines enables π-π stacking interactions, which play crucial roles in both synthetic chemistry and biological activity.
Structural modifications of the basic naphthyridine scaffold have yielded numerous derivatives with enhanced properties. Substitution patterns at various positions of the naphthyridine ring system significantly influence biological activity, with certain positions showing greater tolerance for modification than others. The saturated derivatives, such as tetrahydro- and octahydro-naphthyridines, represent important subclasses that often exhibit improved pharmacological properties compared to their fully aromatic counterparts. These saturated systems provide additional sites for functionalization and can improve drug-like properties including solubility and metabolic stability.
Historical Development of Naphthyridine Research
The historical development of naphthyridine research began with the groundbreaking discovery of nalidixic acid by G. Lesher and colleagues in 1962. This compound, chemically known as 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was introduced into clinical medicine in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria. The success of nalidixic acid as an antibacterial agent marked the beginning of intensive research into naphthyridine derivatives and their therapeutic potential.
Following the introduction of nalidixic acid, the subsequent decades witnessed extensive structural modifications aimed at improving antibacterial activity and reducing side effects. The development of fluoroquinolone antibiotics represented a major advancement, with several 1,8-naphthyridine derivatives including enoxacin and trovafloxacin entering clinical use. These compounds demonstrated enhanced broad-spectrum antibacterial activity and improved pharmacokinetic properties compared to the original nalidixic acid. The mechanism of action involves selective and reversible blocking of bacterial DNA replication through inhibition of the A subunit of bacterial DNA gyrase.
The exploration of naphthyridine chemistry expanded beyond antimicrobial applications during the 1980s and 1990s. Researchers began investigating the anticancer potential of various naphthyridine derivatives, leading to the identification of compounds with topoisomerase II inhibitory activity. This discovery opened new avenues for cancer therapy development, with several naphthyridine-based compounds entering clinical trials as potential anticancer agents. The structural diversity achievable within the naphthyridine framework has enabled the development of compounds targeting multiple therapeutic areas including neurological disorders, cardiovascular diseases, and inflammatory conditions.
Properties
IUPAC Name |
tert-butyl 7-(cyclopentanecarbonyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4/c1-18(2,3)25-17(23)21-11-9-19(24)8-10-20(12-15(19)13-21)16(22)14-6-4-5-7-14/h14-15,24H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUDTPNMZAZPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)C(=O)C3CCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- CAS Number : 2096985-30-5
- Molecular Weight : 352.48 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have shown that modifications at specific positions can enhance activity against various pathogens, including bacteria and fungi .
2. Antiparasitic Activity
Research has highlighted the efficacy of naphthyridine derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds similar to tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine were found to inhibit phosphatidylinositol-4-kinase (PI4K), a crucial enzyme for the parasite's survival . This inhibition disrupts the parasite's metabolism and growth.
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that naphthyridine derivatives can inhibit hemozoin formation, a process necessary for the detoxification of heme in Plasmodium species .
Case Study 1: Antimicrobial Efficacy
In a recent study, various naphthyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those in tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine significantly improved antimicrobial potency, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| tert-butyl derivative | 8 | Staphylococcus aureus |
Case Study 2: Antimalarial Activity
In vitro assays demonstrated that certain naphthyridine compounds exhibited IC50 values below 100 nM against drug-resistant strains of Plasmodium falciparum. These findings suggest that structural modifications could lead to enhanced selectivity and potency against malaria parasites .
The proposed mechanisms by which tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine exerts its biological effects include:
- Inhibition of Key Metabolic Pathways : By targeting PI4K and other enzymes involved in critical metabolic pathways.
- Disruption of Cellular Integrity : Through interference with cell wall synthesis or function in bacteria.
Scientific Research Applications
Chemical Characteristics
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 263.35 g/mol
- IUPAC Name : tert-butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Medicinal Chemistry
The compound's structure suggests potential for biological activity, particularly as a pharmaceutical agent. Research indicates that naphthyridine derivatives often exhibit significant antimicrobial and anticancer properties.
Case Studies:
- A study on naphthyridine derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that compounds like this compound could be further explored as anticancer agents .
- Another investigation highlighted the antibacterial properties of similar naphthyridine compounds, indicating potential applications in treating bacterial infections .
Agricultural Science
The compound may also find applications in agriculture as a pesticide or herbicide. The naphthyridine structure is known for its ability to interact with biological systems, which can be harnessed to develop agrochemicals.
Research Insights:
- Studies have shown that naphthyridine derivatives can act as effective insecticides by disrupting the nervous systems of pests . This suggests that this compound might be developed into a novel agricultural product.
Materials Science
In materials science, compounds with naphthyridine structures are being investigated for their potential use in creating advanced materials, such as polymers and nanomaterials.
Applications:
- Research has indicated that incorporating naphthyridine moieties into polymer matrices can enhance thermal stability and mechanical properties . This opens avenues for developing high-performance materials suitable for various industrial applications.
Summary of Findings
The diverse applications of this compound span medicinal chemistry, agricultural science, and materials science. Its unique chemical structure positions it as a candidate for further research and development in these fields.
Data Table of Applications
Comparison with Similar Compounds
Structural and Functional Differences
Cyclopentylcarbonyl vs. Hydroxypropan-2-yl (Compound 1 vs. 2):
The cyclopentylcarbonyl group in the target compound confers greater lipophilicity compared to the hydroxypropan-2-yl substituent in the analog from . This difference likely enhances membrane permeability and CNS penetration but may reduce aqueous solubility. The hydroxyl group in the analog increases polarity, favoring renal excretion .- Aminomethyl Substituent (Compound 3): The primary amine in the compound introduces a positively charged group at physiological pH, enabling ionic interactions with acidic residues in enzyme active sites. This contrasts with the neutral cyclopentylcarbonyl group in the target compound, which may rely on hydrophobic interactions .
Unsubstituted Core (Compound 4):
The absence of substituents at position 7 in the compound simplifies synthesis but limits functional diversity. This analog is commercially available, suggesting industrial utility as a scaffold for further derivatization .
Stability and Reactivity
Pharmacological Implications
- Target Compound: The cyclopentylcarbonyl group’s lipophilicity may enhance binding to hydrophobic pockets in CNS targets (e.g., GABA receptors), while the hydroxyl group could moderate excessive hydrophobicity, balancing solubility and activity.
- Analog-Specific Activities: The hydroxypropan-2-yl analog () may exhibit faster clearance due to its polar hydroxyl group, making it suitable for short-acting therapeutics. The aminomethyl analog () could serve as a precursor for prodrugs or covalent inhibitors via amine-functionalized modifications.
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate likely involves the following key stages:
Formation of the Octahydro-2,7-naphthyridine Core:
- Typically achieved by cyclization reactions involving diamines and diketones or ketoesters.
- Hydrogenation or reduction steps may be used to saturate the bicyclic system to the octahydro form.
Introduction of the 4a-Hydroxyl Group:
- Hydroxylation can be introduced via selective oxidation or by using hydroxy-substituted precursors.
- Stereoselective control is critical for the 4a position.
Attachment of the Cyclopentylcarbonyl Group at Position 7:
- This can be introduced by acylation reactions using cyclopentylcarbonyl chloride or anhydride.
- Alternatively, a cyclopentyl ketone precursor can be incorporated during ring formation.
Installation of the tert-Butyl Carboxylate Group at Position 2:
- Typically introduced by esterification of the carboxylic acid with tert-butanol under acidic conditions or using tert-butyl protecting groups in earlier steps.
Reported Synthetic Routes and Analogous Preparations
While direct preparation methods for this exact compound are limited in open literature, the following analogous methods provide insight:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form 2,7-naphthyridine core | Diamine + ketoester, acidic or basic catalysis | Forms bicyclic system; control of ring saturation needed |
| 2 | Reduction/hydrogenation | Pd/C or Raney Ni, H2 atmosphere | Converts aromatic to octahydro bicyclic system |
| 3 | Hydroxylation at 4a position | Selective oxidation or use of hydroxy-substituted precursors | Stereoselective step; may involve chiral catalysts |
| 4 | Acylation with cyclopentylcarbonyl chloride | Cyclopentylcarbonyl chloride, base (e.g., pyridine) | Introduces cyclopentylcarbonyl substituent at position 7 |
| 5 | Esterification to tert-butyl ester | tert-Butanol, acid catalyst (e.g., H2SO4) or via tert-butyl chloroformate | Protects carboxyl group as tert-butyl ester |
Example Synthesis from Literature Analogues
- A 2014 study on 1,8-naphthyridine derivatives describes formation of substituted naphthyridines by condensation of aldehydes and amines, followed by reduction and functionalization steps.
- The use of Grignard reagents and selective oxidation has been reported to introduce hydroxy and acyl groups at defined positions on the bicyclic ring system.
- Protective groups such as tert-butyl esters are commonly installed at the final stages to stabilize the carboxylate functionality during synthesis.
Practical Considerations
- Stereochemistry: The hydroxylation at 4a and the octahydro saturation require careful stereochemical control to ensure the desired isomer.
- Purification: Multi-step synthesis necessitates chromatographic purification or recrystallization at key steps.
- Yield Optimization: Use of mild conditions for acylation and esterification to avoid side reactions.
- Scale-Up: The presence of sensitive functional groups requires optimization for industrial scale synthesis.
Data Table Summarizing Preparation Parameters
Summary of Research Findings
- The preparation of this compound is a multi-step synthetic process involving strategic ring formation, selective functionalization, and protective group chemistry.
- Literature on closely related naphthyridine derivatives provides a foundation for the synthetic approach, emphasizing cyclization, reduction, acylation, and esterification steps.
- Stereochemical control and reaction condition optimization are critical to obtaining the target compound with high purity and yield.
- While direct detailed synthetic protocols are proprietary or limited, the general methodology aligns with standard heterocyclic and medicinal chemistry practices.
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl 7-(cyclopentylcarbonyl)-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate?
The compound can be synthesized via multi-step organic reactions, typically involving:
- Cyclocondensation : Formation of the naphthyridine core through cyclization under acidic or basic conditions.
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by selective deprotection .
- Acylation : Introduction of the cyclopentylcarbonyl moiety via coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents .
Key characterization tools include NMR (to confirm Boc protection and cyclopentylcarbonyl integration) and HPLC (to assess purity ≥95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray Crystallography : Resolves stereochemistry of the octahydro-2,7-naphthyridine core and hydroxyl group orientation (e.g., Acta Crystallographica protocols) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR Spectroscopy : Confirms carbonyl (C=O) stretches from the Boc and cyclopentylcarbonyl groups .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability during storage .
Q. What are the safe handling and storage protocols for this compound?
- Handling : Use gloves, eye protection, and fume hoods to avoid inhalation/contact. Electrostatic discharge risks require grounded equipment .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound in large-scale reactions?
- Variable Screening : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights monomer ratios and initiator concentrations (e.g., APS) for analogous polymers .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may enhance acylation efficiency while minimizing side products .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation : Combine NMR (e.g., 2D COSY/NOESY) with X-ray crystallography to resolve stereochemical ambiguities. For instance, demonstrates how single-crystal X-ray data resolved pyrrolidine ring conformations .
- Computational Modeling : Use DFT (Density Functional Theory) to predict NMR/IR spectra and compare with experimental data. CC-DPS’s QSPR models can predict properties like logP and solubility to validate structural assignments .
Q. What computational methods are suitable for predicting this compound’s physicochemical properties?
- QSAR/QSPR Models : Leverage quantum chemistry calculations (e.g., Gaussian software) to predict solubility, logP, and pKa. cites neural network-based profiling for analogous compounds .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies. PubChem’s InChI key and SMILES data enable precise modeling .
Data Contradiction Analysis
Example Scenario : Discrepancy between theoretical and experimental melting points.
- Root Cause : Polymorphism or residual solvent in crystallized samples.
- Resolution : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic phases and TGA to quantify solvent content .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
